molecular formula C18H16ClN3O2S B11985375 (2E)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one

(2E)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one

Cat. No.: B11985375
M. Wt: 373.9 g/mol
InChI Key: QPGRONRDWXHVGJ-RGVLZGJSSA-N
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Description

(2E)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorobenzylidene group, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-methoxybenzyl isothiocyanate to yield the final thiazolidinone compound. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazolidinone ring to a more reduced form.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nitric acid, bromine; reactions are often conducted in the presence of a catalyst or under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce more reduced thiazolidinone derivatives. Substitution reactions would result in various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has indicated that the compound may have therapeutic potential due to its ability to interact with specific biological targets.

    Industry: The compound’s reactivity and stability make it a candidate for use in various industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it could interact with a variety of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one: shares similarities with other thiazolidinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chlorobenzylidene and methoxybenzyl groups, along with the thiazolidinone ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H16ClN3O2S

Molecular Weight

373.9 g/mol

IUPAC Name

(2E)-2-[(E)-(4-chlorophenyl)methylidenehydrazinylidene]-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H16ClN3O2S/c1-24-15-8-4-12(5-9-15)10-16-17(23)21-18(25-16)22-20-11-13-2-6-14(19)7-3-13/h2-9,11,16H,10H2,1H3,(H,21,22,23)/b20-11+

InChI Key

QPGRONRDWXHVGJ-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC=C(C=C3)Cl)/S2

Canonical SMILES

COC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=C(C=C3)Cl)S2

Origin of Product

United States

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